molecular formula C11H14N2O2 B13045493 (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

Cat. No.: B13045493
M. Wt: 206.24 g/mol
InChI Key: CSWRQFLOYNWXOC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile (: 1213325-49-5) is a chiral chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a stereogenic center and a nitrile functional group, making it a versatile precursor for the synthesis of more complex molecules. Its primary research application lies in its role as a key synthetic intermediate in the development of potential therapeutic agents. This compound is particularly relevant in the exploration of kinase inhibitors, a major class of pharmaceuticals. Research into related pyrazolopyrimidine and pyrazolo[3,4-b]pyridine derivatives has identified such structures as promising scaffolds for creating novel anticancer agents . These inhibitors can target critical kinases like PIM-1, which is overexpressed in various hematological and solid cancers, as well as other kinases such as CDK2 and TRKA, which are pivotal in cell cycle progression and cancer cell proliferation . As a chiral synthon, (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile provides researchers with a critical starting material to construct these sophisticated heterocyclic systems, enabling the study of their mechanism of action and the structure-activity relationships (SAR) that drive potency and selectivity. Please note : This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1

InChI Key

CSWRQFLOYNWXOC-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](CC#N)N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC#N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H14N2O2C_{11}H_{14}N_2O_2. It features an amino group and a nitrile group attached to a propanene backbone, with a 2,3-dimethoxyphenyl substituent. These structural components are critical for its biological activity.

Biological Activity Overview

Preliminary studies suggest that (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile exhibits various biological activities, including:

  • Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

The biological activity of (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is hypothesized to involve:

  • Binding Interactions : The amino and nitrile groups can form hydrogen bonds with target enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may influence cellular processes by interacting with signaling molecules involved in inflammation and cancer progression.

Anticancer Activity

A study investigating structurally similar compounds highlighted their ability to inhibit cancer cell lines such as HeLa and MCF7. For instance:

  • Compound Comparison : Compounds with similar structures exhibited IC50 values ranging from 1.35 µM to 2.59 µM against various cancer cell lines, indicating significant anticancer potential .
Compound NameCell LineIC50 (µM)
Compound AHeLa2.35
Compound BMCF71.35
(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrileTBDTBD

Anti-inflammatory Activity

Research has indicated that compounds with similar structures can inhibit tumor necrosis factor (TNF), suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis and cachexia .

Synthesis and Derivatives

The synthesis of (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves several steps that can be optimized for yield and efficiency. The following reactions are commonly involved:

  • Oxidation : Converts the amino group to oximes.
  • Reduction : Reduces the nitrile group to primary amines.
  • Substitution : Methoxy groups can undergo nucleophilic substitution.

These reactions allow for the creation of various derivatives that may enhance biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the (3S)-3-amino-propanenitrile core but differ in aromatic substituents:

Compound Name Aromatic Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile 2,3-dimethoxyphenyl C₁₁H₁₄N₂O₂* ~220.24 (estimated) Two electron-donating methoxy groups
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-chloro-2-fluorophenyl C₉H₈ClF₂N₂ 198.62 Halogen substituents (Cl, F)
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile 2-fluoro-5-methoxyphenyl C₁₀H₁₁FN₂O 194.21 Mixed substituents (F, OCH₃)

*Estimated formula based on structural analysis.

Key Observations:

Substituent Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance solubility in polar solvents compared to halogen-substituted analogs . The 2-fluoro-5-methoxyphenyl analog combines electron-withdrawing (F) and donating (OCH₃) groups, creating a balanced electronic profile that could influence receptor binding .

Steric Considerations :

  • The ortho-methoxy group in the target compound may introduce steric hindrance, affecting its interaction with enzymes or receptors. This contrasts with the para-chloro substituent in the 4-chloro-2-fluorophenyl analog, which occupies a less sterically demanding position .

Molecular Weight and Physicochemical Properties: The target compound’s estimated molecular weight (~220.24 g/mol) is higher than its analogs due to the two methoxy groups (each contributing ~31 g/mol). This may reduce volatility compared to the lighter halogenated analogs . Limited data on melting/boiling points for these compounds suggests a need for experimental characterization.

Preparation Methods

Starting Materials and Key Intermediates

Compound Role Typical Source/Preparation
2,3-Dimethoxybenzaldehyde Aromatic aldehyde precursor Commercially available or synthesized via methylation of 2,3-dihydroxybenzaldehyde
Ammonia or primary amine Amino group source Commercially available
Cyanating agent (e.g., cyanide) Introduction of nitrile group Sodium cyanide, ethyl cyanoacetate

Synthetic Route Outline

  • Condensation Reaction:
    2,3-Dimethoxybenzaldehyde is reacted with ammonia or a primary amine to form an imine intermediate. This step is typically carried out under mild acidic or neutral conditions to facilitate imine formation.

  • Cyanide Addition or Cyanation:
    The imine intermediate undergoes nucleophilic addition with a cyanide source to generate an amino nitrile intermediate. This step introduces the nitrile (-C≡N) group at the 3-position of the propanenitrile backbone.

  • Stereoselective Reduction or Resolution:
    The racemic amino nitrile mixture is subjected to chiral resolution using chiral acids or bases (e.g., tartaric acid derivatives) or asymmetric catalytic hydrogenation to isolate the (3S)-enantiomer.

  • Purification:
    The final product is purified by recrystallization or chromatographic techniques to achieve high enantiomeric purity and chemical purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Imine Formation 2,3-Dimethoxybenzaldehyde, ammonia/amine, solvent (ethanol, methanol), mild acid catalyst Room temperature to reflux, 2–12 hours
Cyanide Addition Sodium cyanide or ethyl cyanoacetate, solvent (water/ethanol), base (e.g., sodium hydroxide) Controlled temperature (0–40 °C) for safety
Chiral Resolution Chiral acid (e.g., L-(+)-tartaric acid), solvent (acetone, ethanol) Cooling crystallization to separate enantiomers
Asymmetric Reduction Chiral catalyst (e.g., Rh or Ru complexes), hydrogen gas, solvent (methanol) High selectivity for (3S) enantiomer

Industrial and Laboratory Scale Considerations

  • Continuous Flow Synthesis:
    For industrial-scale production, continuous flow reactors improve reaction control, safety (especially handling cyanides), and yield.

  • Catalyst Selection:
    Asymmetric hydrogenation catalysts enhance enantiomeric excess and reduce the need for resolution steps.

  • Safety Measures:
    Cyanide reagents require strict handling protocols due to toxicity. Anhydrous and oxygen-free conditions may be necessary for some steps.

  • Purification:
    High-performance liquid chromatography (HPLC) or preparative chiral chromatography is often employed for final enantiomer purification.

Comparative Data Table of Preparation Parameters for Related Dimethoxy Isomers

Parameter (3S)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile Expected for (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile
Starting aldehyde 2,4-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde
Cyanating agent Sodium cyanide, ethyl cyanoacetate Sodium cyanide, ethyl cyanoacetate Sodium cyanide, ethyl cyanoacetate
Chiral resolution method L-(+)-tartaric acid crystallization Chiral chromatography or tartaric acid resolution Chiral resolution or asymmetric catalysis
Typical yield (%) 60–75% 65–80% Estimated 60–80%
Enantiomeric excess (ee) >95% >95% Target >95%
Reaction temperature 0–70 °C 0–70 °C 0–70 °C
Purification methods Recrystallization, chromatography Recrystallization, chromatography Similar methods

Research Findings and Optimization

  • Studies on related compounds indicate that the position of methoxy substituents on the phenyl ring affects reaction rates and stereoselectivity during cyanide addition and reduction steps.

  • Optimization of solvent systems and temperature profiles improves yield and purity.

  • Use of modern chiral catalysts reduces the number of synthetic steps by enabling direct asymmetric synthesis rather than resolution.

  • Advanced analytical techniques such as chiral HPLC and NMR spectroscopy confirm stereochemistry and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.